3-chloro-N-{2-[(Z)-[(4-chlorophenyl)methylidene]amino]ethyl}-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-chloro-N-[2-[(4-chlorophenyl)methylideneamino]ethyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3N3/c16-12-3-1-10(2-4-12)8-21-5-6-22-14-13(17)7-11(9-23-14)15(18,19)20/h1-4,7-9H,5-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOVHCCDPDNVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[(Z)-[(4-chlorophenyl)methylidene]amino]ethyl}-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a trifluoromethyl pyridine building block and a chlorinated counterpart.
Substitution Reactions:
Aminoethyl Group Addition: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
3-chloro-N-{2-[(Z)-[(4-chlorophenyl)methylidene]amino]ethyl}-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: Its properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[(Z)-[(4-chlorophenyl)methylidene]amino]ethyl}-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyridine Ring
The 3-chloro-5-(trifluoromethyl)pyridine core is shared with several analogs, but substituent variations significantly alter properties:
- Electronic Effects: The target’s 5-CF3 group is strongly electron-withdrawing, comparable to nitro (NO2) groups in compounds. However, CF3 may enhance metabolic stability compared to NO2, which is prone to reduction .
Biological Activity
3-chloro-N-{2-[(Z)-[(4-chlorophenyl)methylidene]amino]ethyl}-5-(trifluoromethyl)pyridin-2-amine, with the CAS number 338406-29-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is with a molar mass of 362.18 g/mol. The structure features a pyridine ring substituted with trifluoromethyl and chloro groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClF3N3 |
| Molar Mass | 362.18 g/mol |
| CAS Number | 338406-29-4 |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit notable antitumor properties. For instance, derivatives of pyridine and thiazole have shown significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances the potency of these compounds by increasing their electrophilicity, which is essential for interaction with biological targets.
In a study evaluating the antiproliferative effects, several analogs demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting that this compound may also exhibit similar activity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through in vitro studies against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group contributes to its antibacterial efficacy. A recent investigation revealed that compounds with similar structures showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Antifungal and Antitubercular Activity
Preliminary studies suggest that this compound may also possess antifungal and antitubercular properties. Analogous compounds have been reported to exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger, along with activity against Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl and pyridine rings significantly influence biological activity. Key findings include:
- Chloro Substitution : Enhances cytotoxicity and antibacterial properties.
- Trifluoromethyl Group : Increases lipophilicity, aiding in cellular uptake.
- Amino Group Positioning : Critical for interaction with target proteins involved in disease pathways.
Case Studies
- Antitumor Efficacy : A study on pyridine derivatives indicated that compounds with a similar framework exhibited IC50 values less than 1 µM against various cancer cell lines, highlighting their potential as anticancer agents.
- Antimicrobial Testing : In vitro tests showed that related compounds had minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against bacterial strains, indicating strong antimicrobial activity.
Q & A
Q. What are the key synthetic routes for synthesizing 3-chloro-N-{2-[(Z)-[(4-chlorophenyl)methylidene]amino]ethyl}-5-(trifluoromethyl)pyridin-2-amine?
- Methodological Answer : The synthesis involves three critical steps:
Pyridine Chlorination : Reacting a pyridine precursor (e.g., 2-aminopyridine) with Cl₂ in the presence of FeCl₃ at 60–80°C to introduce chlorine at the 3-position .
Trifluoromethylation : Introducing the -CF₃ group at the 5-position using CF₃I or Cu(CF₃) reagents under anhydrous, inert conditions (argon atmosphere) .
Schiff Base Formation : Condensing the intermediate amine with 4-chlorobenzaldehyde in acetic acid to form the (Z)-configured imine. The reaction requires pH control (4–5) and reflux for 6–8 hours .
Key Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) to minimize byproducts like over-chlorinated derivatives or hydrolyzed intermediates .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., the imine proton at δ 8.3–8.5 ppm as a singlet; CF₃ group absence in proton spectra) .
- X-ray Crystallography : Resolve the Z-configuration of the imine bond and intramolecular N–H⋯Cl hydrogen bonds (bond length ~2.9 Å). Disorder in the CF₃ group is modeled with partial occupancy (e.g., 0.68:0.32 ratio) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 390.6 (calculated) using ESI-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce byproducts during trifluoromethylation?
- Methodological Answer :
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuCl, CuBr·SMe₂) to enhance CF₃ group transfer efficiency. Cu(I) often yields higher selectivity (>85%) .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity). DMF improves solubility of Cu(CF₃) intermediates but may increase hydrolysis; use molecular sieves to absorb moisture .
- Temperature Gradients : Conduct reactions at –10°C to 25°C. Lower temperatures (–10°C) reduce side reactions but slow kinetics (72 hours vs. 24 hours at 25°C) .
Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| CuCl | DMF | 25 | 78 | 12% hydrolysis |
| CuBr·SMe₂ | THF | –10 | 92 | 5% unreacted starting material |
Q. What strategies resolve structural ambiguities from crystallographic disorder in the trifluoromethyl group?
- Methodological Answer :
- High-Resolution Cryogenic Crystallography : Collect data at 100 K to reduce thermal motion. Resolve CF₃ disorder with SHELXL refinement (PART instructions) .
- Complementary ¹⁹F NMR : Detect dynamic behavior in solution. A single ¹⁹F peak at –63 ppm suggests rapid rotation, while split peaks indicate restricted motion .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data. Energy differences <1 kcal/mol between conformers support disorder models .
Q. How can researchers design enzyme inhibition assays to study this compound’s antibacterial activity?
- Methodological Answer :
- Target Selection : Prioritize bacterial acetyl-CoA carboxylase (ACC) or acps-pptase, which are critical for fatty acid biosynthesis .
- Assay Protocol :
Enzyme Purification : Express ACC in E. coli BL21 and purify via Ni-NTA affinity chromatography.
IC₅₀ Determination : Use a malonyl-CoA depletion assay (UV-Vis at 412 nm) with compound concentrations from 1 nM–100 µM .
Control Experiments : Include known inhibitors (e.g., soraphen A) and validate with kinetic modeling (Michaelis-Menten plots).
- Data Interpretation : A lower IC₅₀ (e.g., 0.5 µM vs. 5 µM for soraphen A) suggests stronger binding to the enzyme’s biotin carboxylase domain .
Q. What analytical methods reconcile contradictory bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ values from peer-reviewed studies (e.g., PubChem, Acta Cryst.) and normalize using log-transformed data .
- Structure-Activity Relationship (SAR) Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., –Cl vs. –CF₃) with activity. A –CF₃ group at C5 increases lipophilicity (clogP +0.7), enhancing membrane permeability .
- Resistance Testing : Serial passage assays in S. aureus (20 generations) identify mutations (e.g., ACC F237L) that reduce compound efficacy, explaining variability .
Safety and Handling
Q. What protocols ensure safe handling of intermediates during synthesis?
- Methodological Answer :
- Chlorinated Intermediates : Use fume hoods and PPE (nitrile gloves, goggles). Quench excess Cl₂ with Na₂S₂O₃ solution before disposal .
- Trifluoromethylation Reagents : Store CF₃I in sealed containers under argon. Neutralize spills with CaCO₃ to prevent HF release .
- Waste Management : Segregate halogenated waste (EPA code D003) and incinerate at >1,000°C to avoid toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
